2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
Description
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a heterocyclic sulfoxide compound characterized by a 2-chlorophenyl group linked via a sulfoxide (S=O) moiety to a 4-methyl-1,2,3-thiadiazol-5-yl ring. The 1,2,3-thiadiazole core is a five-membered aromatic ring containing sulfur and two nitrogen atoms, with a methyl substituent at position 4. Sulfoxides are notable for their polarity and role as hydrogen bond acceptors, making them relevant in medicinal chemistry and agrochemical research . The 2-chloro substituent on the phenyl ring introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfinyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-6-9(14-12-11-6)15(13)8-5-3-2-4-7(8)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOBIYGWAIKMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666053 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.
Reduction: 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Key Findings :
- Halogen Effects : Bromine’s larger size and polarizability could enhance van der Waals interactions in the 4-bromo derivative, while fluorine’s electronegativity may increase electronic withdrawal in the 4-fluoro analog .
Heterocyclic Variants
Compounds with modified heterocyclic systems provide insights into the role of the 1,2,3-thiadiazole core:
Key Findings :
- The triazole-thiol group introduces hydrogen-bonding capability, which is absent in sulfoxide derivatives. This could enhance interactions with biological targets but reduce metabolic stability.
- The cyclopropyl substituent may increase lipophilicity compared to the methyl group in the target compound .
Research Implications and Tools
Structural analyses of these compounds often rely on crystallographic software such as SHELX (for refinement) and WinGX (for small-molecule crystallography) . These tools enable precise determination of bond lengths, angles, and conformational preferences, critical for understanding structure-activity relationships.
Biological Activity
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a chemical compound with the molecular formula C9H7ClN2OS2. This compound is part of the thiadiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine and industry.
Chemical Structure and Properties
The structural features of this compound include:
- Thiadiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Chlorophenyl group : Enhances biological activity through increased lipophilicity.
- Sulfoxide functional group : Contributes to solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClN2OS2 |
| Boiling Point | Approximately 431.2 °C |
| Density | About 1.57 g/cm³ |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Oxidative Stress Modulation : It may influence oxidative stress pathways, potentially leading to cell death in microbial and cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. For example:
- MCF-7 Cells : The compound showed cytotoxic effects with an IC50 value indicating effective growth inhibition.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.21 | Induction of apoptosis |
| HepG2 | 6.51 | Cell cycle arrest at G2/M phase |
Case Studies
Several studies have explored the biological activities of thiadiazole derivatives similar to this compound:
- Study on Anticancer Agents :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
